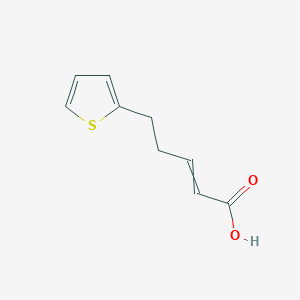
5-(Thiophen-2-YL)pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-YL)pent-2-enoic acid is an organic compound that features a thiophene ring attached to a pentenoic acid chain. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active molecules. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)pent-2-enoic acid typically involves the formation of the thiophene ring followed by its attachment to the pentenoic acid chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . The thiophene ring can then be functionalized to introduce the pentenoic acid moiety through various organic reactions such as Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using sulfurizing agents and subsequent functionalization steps. The process is optimized for yield and purity, employing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-YL)pent-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the double bond in the pentenoic acid chain can produce saturated carboxylic acids .
Scientific Research Applications
5-(Thiophen-2-YL)pent-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-YL)pent-2-enoic acid and its derivatives involves interactions with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. For example, thiophene-containing compounds have been shown to inhibit enzymes and modulate receptor activity, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the pentenoic acid chain.
2,5-Dimethylthiophene: Contains additional methyl groups on the thiophene ring.
Thiophene-3-carboxylic acid: The carboxylic acid group is attached at a different position on the thiophene ring.
Uniqueness
5-(Thiophen-2-YL)pent-2-enoic acid is unique due to the presence of both the thiophene ring and the pentenoic acid chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920007-10-9 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
5-thiophen-2-ylpent-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11) |
InChI Key |
WHNZVCYJWWASJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


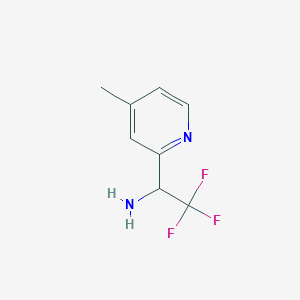
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)
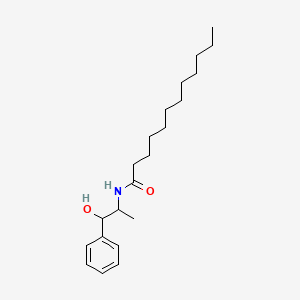
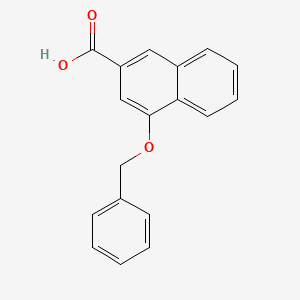

![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
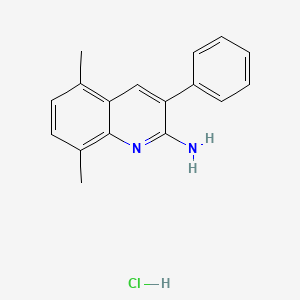

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
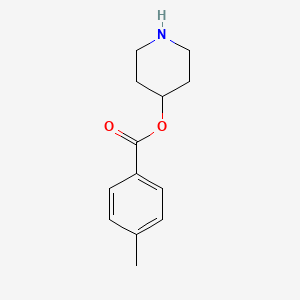
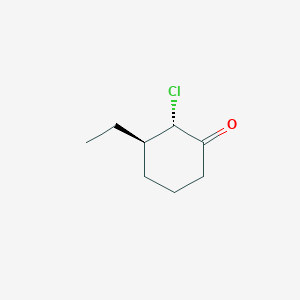
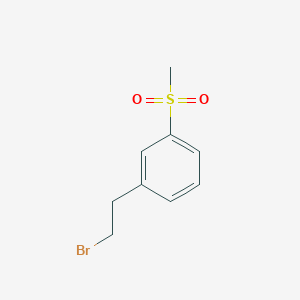
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
